tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the linear formula C14H22N4O2 . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-10,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 292.38 . It is a light-green to brown solid and should be stored at 2-8°C . .Scientific Research Applications
Applications in Medicinal Chemistry and Drug Development
The use of compounds containing functional groups similar to those in "tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate" is prevalent in medicinal chemistry, where they serve as key intermediates in the synthesis of pharmaceuticals. For example, arylcycloalkylamines, including phenyl piperidines and piperazines, represent pharmacophoric groups in several antipsychotic agents, illustrating the importance of these structures in drug design. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors, crucial for developing treatments for psychiatric disorders (Sikazwe et al., 2009). Furthermore, piperazine derivatives are explored for their therapeutic potential across a range of activities, including antipsychotic, antihistamine, and antidepressant effects, underscoring their versatility in drug discovery (Rathi et al., 2016).
Synthetic Methodology and Chemical Synthesis
In synthetic chemistry, the tert-butyl group and related piperazine structures are employed to construct complex molecules. Chiral sulfinamides, particularly tert-butanesulfinamide, have been used extensively as chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, facilitating the production of N-heterocycles. These methodologies offer access to piperidines, pyrrolidines, and azetidines, which are foundational structures in natural products and therapeutically relevant compounds (Philip et al., 2020). Additionally, the synthesis and evaluation of ligands for D2-like receptors highlight the role of common pharmacophoric groups, including piperazine derivatives, in enhancing the binding affinity and selectivity towards these receptors, underscoring the importance of these structural motifs in developing antipsychotic medications (Sikazwe et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJRSFAURAIOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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